2,3-Bis(4-fluorophenyl)propanoyl chloride
Overview
Description
2,3-Bis(4-fluorophenyl)propanoyl chloride is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propanoyl chloride, where two 4-fluorophenyl groups are attached to the second and third carbon atoms of the propanoyl chloride backbone
Mechanism of Action
Target of Action
It’s known that compounds of this nature often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that acyl chlorides, such as this compound, are extremely reactive and are open to attack by nucleophiles, resulting in a replacement of the chlorine by something else . This suggests that 2,3-Bis(4-fluorophenyl)propanoyl chloride may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds can be metabolized and biotransformed into less toxic intermediates and non-toxic end products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)propanoyl chloride typically involves the reaction of 2,3-Bis(4-fluorophenyl)propan-1-ol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2,3-Bis(4-fluorophenyl)propan-1-ol+SOCl2→2,3-Bis(4-fluorophenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-Bis(4-fluorophenyl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Conducted under anhydrous conditions with strong reducing agents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
2,3-Bis(4-fluorophenyl)propanoic acid: Formed through hydrolysis.
2,3-Bis(4-fluorophenyl)propan-1-ol: Formed through reduction.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-chlorophenyl)propanoyl chloride
- 2,3-Bis(4-bromophenyl)propanoyl chloride
- 2,3-Bis(4-methylphenyl)propanoyl chloride
Uniqueness
2,3-Bis(4-fluorophenyl)propanoyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it valuable for specific applications where fluorine’s effects are desired.
Properties
IUPAC Name |
2,3-bis(4-fluorophenyl)propanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-15(19)14(11-3-7-13(18)8-4-11)9-10-1-5-12(17)6-2-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYJPNQHLBLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)C(=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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